N1-isobutyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
Description
N1-Isobutyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by its distinct substituents: an isobutyl group at the N1 position and a 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl moiety at the N2 position.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-13(2)12-20-18(23)17(22)19-9-8-14-6-7-16-15(11-14)5-4-10-21(16)3/h6-7,11,13H,4-5,8-10,12H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPYBWFGILODKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-isobutyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 317.4 g/mol. The structure features a tetrahydroquinoline moiety, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.4 g/mol |
| CAS Number | 946363-23-1 |
The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. The tetrahydroquinoline structure may enhance binding affinity and specificity towards these targets.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation: It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties: The compound may possess antibacterial or antifungal activities.
- Neuroprotective Effects: Tetrahydroquinoline derivatives are often explored for their potential in neuroprotection.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study on tetrahydroquinoline derivatives indicated significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
- Another research highlighted the neuroprotective effects of similar oxalamide compounds in models of neurodegenerative diseases .
Scientific Research Applications
N1-isobutyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, also known by its CAS number 946363-23-1, is a chemical compound with potential applications in various scientific fields . The molecular formula of this compound is C18H27N3O2, and it has a molecular weight of 317.4 .
Scientific Research Applications
While specific case studies and comprehensive data tables for this compound are not available in the search results, some potential applications can be inferred based on its structural components:
- Medicinal Chemistry: The presence of tetrahydroquinoline and oxalamide moieties suggests potential applications in medicinal chemistry . Tetrahydroquinolines are known for their diverse biological activities, and oxalamides can act asLinkage units in pharmaceuticals .
- Building Block for Complex Molecules: this compound can be used as a building block in the synthesis of more complex molecules.
- Ligand in Coordination Chemistry: It can also serve as a ligand in coordination chemistry due to the presence of nitrogen and oxygen atoms that can coordinate with metal ions.
- Probe or Inhibitor in Biochemical Assays: This compound may be useful as a probe or inhibitor in various biochemical assays.
- Therapeutic Applications: If the compound exhibits biological activity, it may have therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Potential Mechanisms of Action
The mechanism of action for this compound would depend on its specific biological target. Potential mechanisms could include:
- Binding to Molecular Targets: Interacting with enzymes, receptors, or nucleic acids.
- Modulation of Signaling Pathways: Influencing various signaling pathways within cells.
- Inhibition of Enzyme Activity: Blocking or reducing the activity of specific enzymes.
- Interaction with Cellular Membranes: Affecting the structure or function of cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following oxalamide derivatives, identified in recent literature, share structural similarities and serve as meaningful comparators:
N1-(2-(1-Ethyl-1,2,3,4-Tetrahydroquinolin-6-yl)Ethyl)-N2-(Isoxazol-3-yl)Oxalamide (CAS 955774-25-1)
- Key Features: N1 substituent: 2-(1-ethyl-tetrahydroquinolin-6-yl)ethyl. N2 substituent: Isoxazol-3-yl (a heterocyclic group). Molecular Weight: 342.4 g/mol.
- Comparison: The ethyl group on the tetrahydroquinoline ring may enhance lipophilicity compared to the methyl group in the target compound.
N1-(4-Methylbenzyl)-N2-(1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Oxalamide (CAS 899964-33-1)
- Key Features: N1 substituent: 4-methylbenzyl (aromatic group). N2 substituent: Thiophene-2-carbonyl-tetrahydroquinolin-6-yl. Molecular Weight: 433.5 g/mol.
- The 4-methylbenzyl group may increase steric hindrance, reducing binding efficiency to certain receptors .
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)Ethyl)Oxalamide)
- Key Features :
- N1 substituent: 2,4-dimethoxybenzyl.
- N2 substituent: Pyridin-2-yl-ethyl.
- Role: Potent umami agonist (FEMA 4233).
- The target’s isobutyl group may offer better metabolic stability compared to S336’s methoxy groups, which are prone to demethylation .
Data Table: Structural and Molecular Comparison
*Estimated based on structural analysis.
Research Findings and Implications
Substituent Effects on Physicochemical Properties
- Metabolic Stability: The methyl group on the tetrahydroquinoline ring (target) may resist oxidative metabolism better than the ethyl group in CAS 955774-25-1 .
Functional Implications
- Receptor Binding : Aromatic substituents (e.g., S336’s dimethoxybenzyl) enhance receptor affinity, while the target’s aliphatic isobutyl group may prioritize stability over potency .
- Synthetic Feasibility : The target’s simpler substituents (vs. CAS 899964-33-1’s thiophene-carbonyl) suggest easier synthesis and scalability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing oxalamide derivatives like N1-isobutyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, and how are yields optimized?
- Methodology : Synthesis typically involves multi-step processes, including:
- Tetrahydroquinoline formation : Achieved via Pictet-Spengler reactions (aromatic amines with aldehydes/ketones under acidic conditions) .
- Acylation : Introduction of substituents (e.g., isobutyl groups) using acyl chlorides (e.g., isobutyryl chloride) in the presence of bases like pyridine .
- Oxalamide bridge formation : Reaction of amines with oxalyl chloride or derivatives under anhydrous conditions (e.g., sodium hydride in DMF) .
- Yield Optimization : Strategies include:
- Purification via silica gel chromatography .
- Use of continuous flow reactors for scalability .
Q. Which analytical techniques are critical for validating the structural integrity of this compound?
- Key Techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry .
- UPLC-MS : High-resolution mass spectrometry for molecular weight confirmation and purity assessment (>95%) .
- HPLC : To monitor reaction progress and isolate intermediates .
Q. What preliminary biological assays are recommended to screen this compound for bioactivity?
- Approach :
- Enzyme inhibition assays : For acetylcholinesterase (AChE) or similar targets, using Ellman’s method with spectrophotometric detection .
- Microbial susceptibility testing : Minimum inhibitory concentration (MIC) assays against tuberculosis or other pathogens .
Advanced Research Questions
Q. How do structural modifications in the tetrahydroquinoline moiety influence pharmacokinetic properties?
- Key Modifications :
- Substituent effects : Electron-donating groups (e.g., methoxy) enhance solubility but may reduce membrane permeability .
- Cycloalkyl vs. aromatic groups : Cyclopentyl groups (as in analogs) improve metabolic stability compared to phenyl rings .
- Computational Support :
- Molecular docking : Predict interactions with targets (e.g., AChE active site) .
- ADMET modeling : Use tools like SwissADME to estimate absorption, distribution, and toxicity .
Q. How can contradictory bioactivity data across assays be resolved?
- Strategies :
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed pH and temperature) .
- Off-target profiling : Screen against related enzymes (e.g., butyrylcholinesterase) to rule out non-specific effects .
- Structural analogs : Compare activity trends with derivatives (e.g., N1-cyclopentyl analogs) to identify SAR patterns .
Q. What advanced techniques are used to study the compound’s mechanism of action in enzyme inhibition?
- Methods :
- Kinetic studies : Michaelis-Menten analysis to determine inhibition type (competitive/uncompetitive) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., AChE) to identify critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
